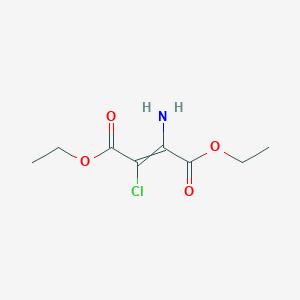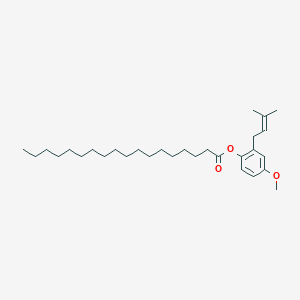
2,2,4-Trimethyl-1,3-dioxan-5-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2,4-Trimethyl-1,3-dioxan-5-one is an organic compound that belongs to the class of dioxanones It is characterized by a dioxane ring with three methyl groups attached at the 2, 2, and 4 positions
Métodos De Preparación
Synthetic Routes and Reaction Conditions
2,2,4-Trimethyl-1,3-dioxan-5-one can be synthesized through the reaction of trialkoxyalkanes with dihydroxyacetone dimer in the presence of acetic acid as a catalyst . This method allows for the in situ generation of the compound, which can then be used directly in further reactions.
Industrial Production Methods
Industrial production of this compound typically involves the cyclization of 1,2-propylene oxide and acetone in the presence of a catalyst composed of ionic liquid 1-alkyl-3-methylimidazolium salt and anhydrous zinc chloride . This method is efficient and environmentally friendly, as it allows for the recycling and reutilization of the catalyst.
Análisis De Reacciones Químicas
Types of Reactions
2,2,4-Trimethyl-1,3-dioxan-5-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can yield alcohol derivatives.
Substitution: The compound can participate in substitution reactions, where one of the methyl groups is replaced by another functional group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reactions typically occur under mild to moderate conditions, making them suitable for laboratory and industrial applications.
Major Products Formed
The major products formed from these reactions include carboxylic acids, alcohols, and substituted dioxanones, depending on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
2,2,4-Trimethyl-1,3-dioxan-5-one has several scientific research applications:
Biology: The compound is employed in the study of enzyme-catalyzed aldol reactions and other biochemical processes.
Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds, including potential drug candidates.
Industry: The compound is used in the production of polymers and other materials with specific properties.
Mecanismo De Acción
The mechanism of action of 2,2,4-trimethyl-1,3-dioxan-5-one involves its ability to participate in various chemical reactions due to the presence of the dioxane ring and the methyl groups. These structural features allow the compound to interact with different molecular targets and pathways, facilitating its use in synthetic and industrial applications .
Comparación Con Compuestos Similares
Similar Compounds
2,2,5-Trimethyl-1,3-dioxane-4,6-dione: This compound is similar in structure but has different functional groups, leading to distinct chemical properties and applications.
2,2,6-Trimethyl-4H-1,3-dioxin-4-one: Another related compound with a different arrangement of methyl groups and a dioxin ring instead of a dioxane ring.
Uniqueness
2,2,4-Trimethyl-1,3-dioxan-5-one is unique due to its specific arrangement of methyl groups and the stability of the dioxane ring. This uniqueness makes it particularly valuable in organic synthesis and industrial applications, where its specific reactivity and stability are advantageous.
Propiedades
Número CAS |
126822-41-1 |
|---|---|
Fórmula molecular |
C7H12O3 |
Peso molecular |
144.17 g/mol |
Nombre IUPAC |
2,2,4-trimethyl-1,3-dioxan-5-one |
InChI |
InChI=1S/C7H12O3/c1-5-6(8)4-9-7(2,3)10-5/h5H,4H2,1-3H3 |
Clave InChI |
QJSYQETVQMAYGG-UHFFFAOYSA-N |
SMILES canónico |
CC1C(=O)COC(O1)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2,2'-(Acetylazanediyl)bis[N-(2-cyclohexylethyl)acetamide]](/img/structure/B14280745.png)
![1-[2-(2-Hydroxypropan-2-yl)phenyl]ethan-1-one](/img/structure/B14280758.png)

![3-[1-(2-Methylpropyl)-1H-imidazol-5-yl]phenol](/img/structure/B14280764.png)
![Dibutyl 2-[(dibutylcarbamothioyl)sulfanyl]butanedioate](/img/structure/B14280771.png)



![Silane, [(2-methyl-1-cyclohexen-1-yl)oxy]tris(1-methylethyl)-](/img/structure/B14280787.png)

![1-[(But-3-en-2-yl)oxy]pentane](/img/structure/B14280803.png)
![Quinazoline, 4-[2-(4-butoxyphenyl)ethoxy]-](/img/structure/B14280811.png)


